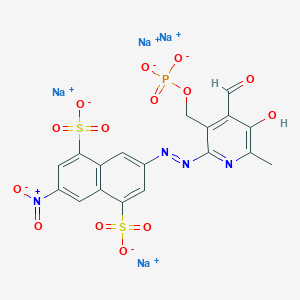

PK 44 phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

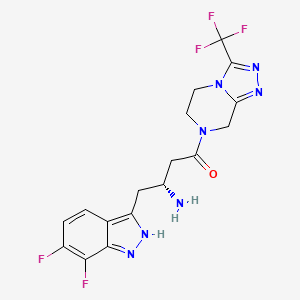

PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 15.8 nM . It is associated with immune regulation, signal transduction, and apoptosis . PK 44 phosphate has shown more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Molecular Structure Analysis

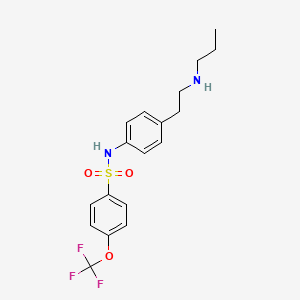

The molecular formula of PK 44 phosphate is C17H16F5N7O.H3PO4 . Its molecular weight is 527.34 .

Chemical Reactions Analysis

PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), showing more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Physical And Chemical Properties Analysis

PK 44 phosphate is a white solid . It is soluble in water and DMSO to a concentration of less than 52.73mg/ml . It should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Molecularly Imprinted Polymers for Phosphate Sorption : Phosphorus, often used as a fertilizer in agriculture, can lead to eutrophication when it enters surface waters. Research has focused on developing sorbents like Molecularly Imprinted Polymers (MIPs) for recovering low concentration phosphates from eutrophic waters. These MIPs have shown partial selectivity and tunable sorption capacity for phosphate (Ritt, Chisholm, & Bezbaruah, 2019).

Phosphorus–Limited Growth Dynamics in Aquatic Systems : Studies have been conducted to understand the relationship between phosphate concentration and biomass growth in aquatic ecosystems. This research is crucial for managing eutrophication and understanding nutrient cycling in water bodies (Bothwell, 1989).

Photochemical Release of Phosphate from Sediments : Investigating how solar irradiation affects phosphate release from sediments can provide insights into nutrient cycling in aquatic environments. Research shows that photochemical processes can significantly influence the release of dissolved phosphate in these contexts (Li et al., 2017).

Phosphorus Sorption in Soils and Sediments : Understanding phosphorus sorption in soils and sediments is key to managing phosphate supply in river systems. This research is significant for agricultural and environmental management, particularly in reducing phosphorus loads to water systems (Kerr et al., 2011).

Phosphate Nutrition in Crops : Advances in understanding mechanisms of phosphate uptake and metabolism in plants can aid in developing phosphate-efficient crops. This is crucial for optimizing fertilizer use and achieving agricultural sustainability (López-Arredondo et al., 2014).

Phosphorus Recovery from Wastewater : Research on crystallization processes for phosphorus recovery from wastewater addresses the dual challenges of eutrophication and phosphate resource depletion. This is important for environmental sustainability and efficient resource management (Peng et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPWZZYFIVYJSI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F5N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PK 44 phosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)